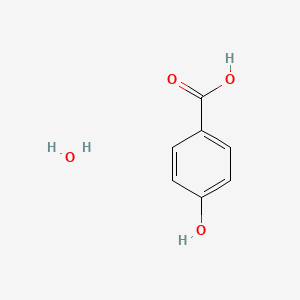

Parahydroxybenzoic acid monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Parahydroxybenzoic acid monohydrate, also known as 4-hydroxybenzoic acid monohydrate, is an aromatic organic compound with the chemical formula C₇H₆O₃·H₂O. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is naturally found in some plants and fruits, such as berries, apples, and plums, and is also produced synthetically for various industrial and commercial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxylation of Potassium Phenolate: This method involves the reaction of potassium phenolate with carbon dioxide under high pressure and temperature, followed by acidification to obtain 4-hydroxybenzoic acid.

Isomerization of Dipotassium Salicylate: This process involves the isomerization of dipotassium salicylate to produce 4-hydroxybenzoic acid.

Oxidation of Alkali-Metal Salt of p-Cresol: In this method, the alkali-metal salt of p-cresol is oxidized to form 4-hydroxybenzoic acid.

Industrial Production Methods

Fermentation Process: This method uses microorganisms with enhanced chorismate lyase activity to produce 4-hydroxybenzoic acid from chorismate, an intermediate of the shikimate pathway.

Kolbe-Schmitt Reaction: This reaction involves heating potassium phenoxide and carbon dioxide under pressure, followed by acidification to obtain 4-hydroxybenzoic acid.

Chemical Reactions Analysis

Types of Reactions

Decarboxylation: 4-hydroxybenzoic acid decarboxylates at temperatures above 200°C, forming phenol and carbon dioxide.

Electrophilic Substitution: This compound undergoes electrophilic substitution reactions such as nitration, sulfonation, and halogenation, primarily at the ortho position relative to the hydroxyl group.

Common Reagents and Conditions

Sulfuric Acid: Used as a catalyst in esterification reactions.

Potassium Phenoxide and Carbon Dioxide: Used in the Kolbe-Schmitt reaction to produce 4-hydroxybenzoic acid.

Major Products Formed

Phenol: Formed during the decarboxylation of 4-hydroxybenzoic acid.

4-Hydroxybenzoate Esters: Formed during esterification reactions.

Scientific Research Applications

4-hydroxybenzoic acid has a wide range of applications in various fields:

Mechanism of Action

4-hydroxybenzoic acid exerts its effects through various molecular targets and pathways:

Glycolysis Inhibition: It restrains the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism, inhibiting seed germination and root growth.

Ion Uptake and Photosynthesis Reduction: It reduces ion uptake, photosynthesis, and water transpiration, leading to protein and DNA damage in plant cells.

Conjugation to Glycine: In the liver, it is conjugated to glycine and excreted as hippuric acid.

Comparison with Similar Compounds

4-hydroxybenzoic acid is compared with other hydroxybenzoic acids:

Gallic Acid: Contains three hydroxyl groups on the benzene ring, making it a stronger antioxidant than 4-hydroxybenzoic acid.

Protocatechuic Acid: Has two hydroxyl groups on the benzene ring, providing different biological activities compared to 4-hydroxybenzoic acid.

Syringic Acid: Contains two methoxy groups and one hydroxyl group on the benzene ring, offering unique properties and applications.

4-hydroxybenzoic acid stands out due to its versatility as an intermediate for various bioproducts and its wide range of applications in different fields .

Properties

CAS No. |

26158-92-9 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-hydroxybenzoic acid;hydrate |

InChI |

InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2 |

InChI Key |

UQSQFARUACRWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O.O |

Origin of Product |

United States |

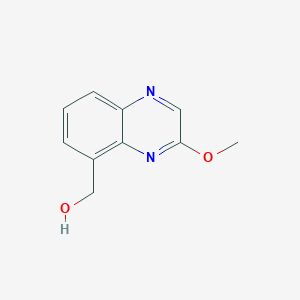

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.